脱氢克林霉素磷酸酯

描述

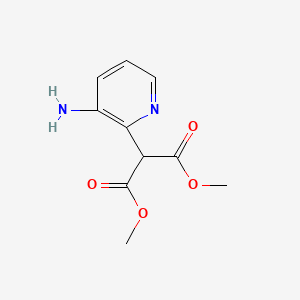

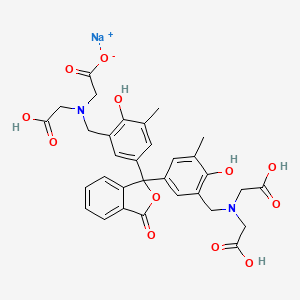

Clindamycin phosphate is a water-soluble ester of clindamycin and phosphoric acid. Each mL contains the equivalent of 150 mg clindamycin, 0.5 mg disodium edetate, and 9.45 mg benzyl alcohol added as a preservative . It is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .

Synthesis Analysis

Clindamycin phosphate can be prepared by first creating the novel intermediate, clindamycin phosphoryl benzylate . The method can be used to make other structurally related compounds .

Molecular Structure Analysis

The crystal structures of two clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate, and a methanol/water solvate (solvate V), have been determined by single-crystal X-ray diffraction .

科学研究应用

1. 痤疮治疗

脱氢克林霉素磷酸酯作为克林霉素磷酸酯,被广泛用于治疗寻常痤疮。一项研究表明,克林霉素磷酸酯泡沫剂在治疗轻度至中度寻常痤疮方面与克林霉素凝胶一样有效。基于总的、炎性和非炎性痤疮病变计数的减少,泡沫剂更胜一筹 (Shalita 等,2005).

2. 结构分析

脱氢克林霉素磷酸酯的化学结构已使用核磁共振波谱法阐明。这项研究提供了对该化合物 1H、13C 和 31P 化学位移的见解,有助于了解其分子组成和在制药中的潜在应用 (赵玉芬,2008).

3. 前药特性

作为一种前药,脱氢克林霉素磷酸酯(克林霉素 2-磷酸酯)在体内迅速转化为克林霉素。这种转化对于该药物的抗菌活性至关重要,特别是对于革兰氏阳性感染和某些耐药菌株 (Morozowich & Karnes,2007).

4. 结晶过程

克林霉素磷酸酯的结晶过程在制药生产中至关重要。研究探索了溶剂组成、冷却方法和速率对克林霉素磷酸酯质量的影响,影响其纯度和结晶质量 (詹美静,2008).

5. 增强透皮递送

研究调查了使用转移体纳米颗粒增强克林霉素磷酸酯的透皮递送。这些纳米颗粒显示出改善吸收和药物递送的潜力,这在局部治疗中可能很重要 (Abdellatif & Tawfeek,2016).

6. 增强抗菌敏感性

研究表明,使用富含血小板的纤维蛋白作为克林霉素磷酸酯的药物载体可以增强其对某些细菌的抗菌性能。这种新方法可以改善药物递送和疗效,降低术后感染的风险 (Egle 等,2022).

7. 生物粘附药物递送系统

克林霉素磷酸酯阴道递送的生物粘附膜剂型的开发已被研究以更有效地治疗细菌性阴道炎。这些膜在药物保留和非细胞毒性方面显示出有希望的结果 (Dobaria & Mashru,2010).

作用机制

Target of Action

Dehydro Clindamycin Phosphate, also known as Clindamycin, is primarily targeted against anaerobic bacteria , streptococci , staphylococci , and pneumococci . It has a relatively narrow spectrum of activity that includes these bacteria, and interestingly, it also appears to carry some activity against protozoans .

Mode of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure, which closely resembles the 3 .

Biochemical Pathways

It is known that the drug works by disrupting protein synthesis in bacteria, which is a crucial process for their growth and reproduction .

Pharmacokinetics

Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest . .

Result of Action

The primary result of Dehydro Clindamycin Phosphate’s action is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria . This makes it an effective treatment for various bacterial infections.

Action Environment

The action of Dehydro Clindamycin Phosphate can be influenced by environmental factors such as temperature and humidity. For instance, one study found that at a relative humidity above 43%, a certain solvate of Clindamycin Phosphate transformed to a hydrate at 25 °C . This suggests that the drug’s action, efficacy, and stability can be affected by the conditions in which it is stored and administered.

安全和危害

When handling clindamycin phosphate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

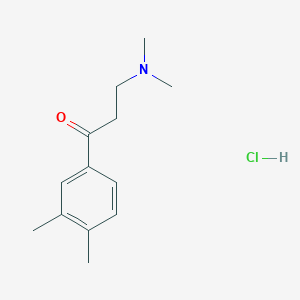

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXPPPXMXEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Clindamycin Phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

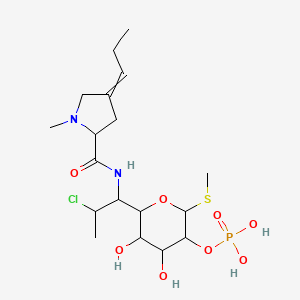

Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?

A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []

Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?

A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)

![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)

![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)